molecular formula C18H20N2O4 B2462644 Phenyl (4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)carbamate CAS No. 1209217-19-5

Phenyl (4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)carbamate

Cat. No.: B2462644
CAS No.: 1209217-19-5
M. Wt: 328.368
InChI Key: OMTSRTUFHXCEPX-UHFFFAOYSA-N
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Description

Phenyl (4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)carbamate is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.368. The purity is usually 95%.
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Scientific Research Applications

Antimitotic Agents

Phenyl carbamate derivatives, such as ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its methoxy derivative, have been investigated for their antimitotic activities. These compounds have shown activity in several biological systems, with chiral isomers displaying differing potencies. The S-isomer, in particular, demonstrated more potent effects than its R-isomer, underscoring the importance of stereochemistry in the biological activities of these molecules (Temple & Rener, 1992).

Corrosion Inhibition

A Schiff base compound derived from phenazone and vanillin was synthesized and evaluated for its corrosion inhibition properties on steel in hydrochloric acid solution. This study highlighted the potential of such compounds in protecting metal surfaces from corrosion, an important consideration in materials science and engineering (Emregül & Hayvalı, 2006).

Beta-Adrenolytic Activity

Research on compounds with potential beta-adrenolytic activity focused on derivatives of 2-hydroxy-3-[2-(4-methoxyphenyl)ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates. These studies aimed to establish a relationship between the physico-chemical properties of these compounds, such as lipophilicity and surface activity, and their biological activities. Understanding these relationships is crucial for drug development processes (Stankovicová et al., 2014).

Redox Properties

The synthesis and redox properties of a diphosphene carrying a redox-active sterically protecting group were investigated, showcasing the integration of redox-active units into molecules for potential applications in materials science. Such studies contribute to the development of novel redox systems for various technological applications (Tsuji, Sasaki, & Yoshifuji, 1999).

Cholinesterase Inhibitors

A study on the synthesis and modeling of novel cholinesterase inhibitors provided insights into the potential therapeutic applications of phenyl carbamate derivatives. These compounds were evaluated for their inhibitory profiles against acetyl- and butyrylcholinesterase, highlighting their relevance in the treatment of diseases characterized by cholinesterase dysfunction (Kos et al., 2021).

Properties

IUPAC Name

phenyl N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-23-12-11-19-17(21)13-14-7-9-15(10-8-14)20-18(22)24-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTSRTUFHXCEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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